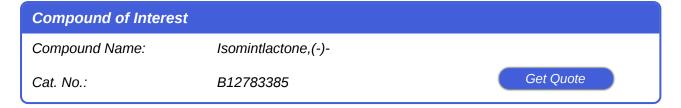


Spectroscopic Profile of (-)-Isomintlactone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, (-)-Isomintlactone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure

(-)-Isomintlactone, with the IUPAC name (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one, possesses the molecular formula $C_{10}H_{14}O_2$ and a molecular weight of 166.22 g/mol . Its structure is characterized by a fused bicyclic system containing a γ -lactone ring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (-)-Isomintlactone, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Η-4α	2.48	ddd	17.0, 10.0, 1.5
Η-4β	2.19	ddd	17.0, 5.0, 2.5
Η-5α	1.85	m	
Η-5β	1.35	m	
H-6	2.05	m	
H-7a	4.60	d	9.5
3-CH₃	1.80	S	
6-CH₃	1.02	d	7.0

¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ, ppm)	
C-2	174.5	
C-3	119.8	
C-3a	168.2	
C-4	30.8	
C-5	34.2	
C-6	31.5	
C-7	39.5	
C-7a	84.5	
3-CH₃	9.2	
6-CH₃	21.8	

Infrared (IR) Spectroscopic Data



Functional Group	Absorption (cm ⁻¹)
C=O (γ-lactone)	1760
C=C	1640

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
166	45	[M]+
123	100	[M - C ₃ H ₇]+
95	85	[M - C ₄ H ₇ O] ⁺
81	90	[C ₆ H ₉] ⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.

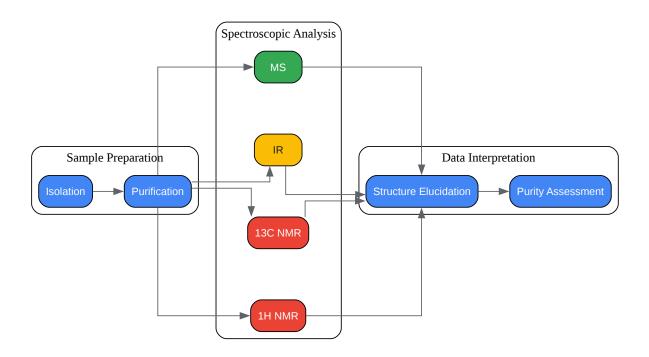
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet.

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like (-)-Isomintlactone.





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Workflow for Spectroscopic Analysis

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